Mononatrium-4-chlorphthalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

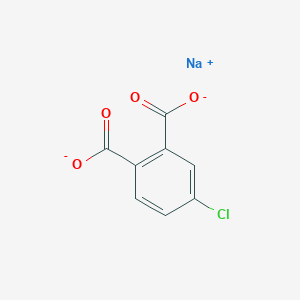

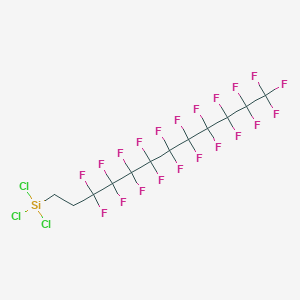

Monosodium 4-chlorophthalate, also known as sodium hydrogen 4-chlorophthalate, is a chemical compound with the molecular formula C8H4ClNaO4 and a molecular weight of 222.56 g/mol . It appears as a white to yellowish-brown powder and is primarily used in scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

Monosodium 4-chlorophthalate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various chemical compounds.

Biology: Employed in biochemical studies to investigate its effects on biological systems.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Monosodium 4-chlorophthalate, also known as sodium 2-carboxy-4-chlorobenzoate, is an organic compound with the molecular formula C8H6ClNaO4 . This compound is used in various applications, including as a chemical intermediate

Target of Action

As a chemical intermediate, it is likely involved in various chemical reactions, contributing to the synthesis of other compounds .

Mode of Action

As a chemical intermediate, it likely interacts with other substances during chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

As a chemical intermediate, it is involved in various chemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

As a chemical intermediate, its bioavailability would depend on the specific context of its use .

Result of Action

As a chemical intermediate, its primary role is likely in the synthesis of other compounds .

Safety and Hazards

Monosodium 4-chlorophthalate can cause skin irritation and serious eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray . After handling, hands and skin should be washed thoroughly . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .

Zukünftige Richtungen

Monosodium 4-chlorophthalate has potential applications in the production of pthalocyanine blue, a packing agent used in printing ink, coating, drawing watercolor, pigment printing, and rubber items . As a substitute for phthalic anhydride, it can produce pthalocyanine blue that can withstand temperatures of more than 300°C and enhance the anti-dissolubility of pthalocyanine blue .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Monosodium 4-chlorophthalate can be synthesized through the chlorination of phthalic anhydride. The process involves the use of monosodium phthalate as the main material, water as the medium, and a weak alkali solution as the pH regulator . The reaction is carried out at a temperature of 50-70°C for 2-5 hours, with chlorine gas being introduced to achieve chlorination . The crude product is then desalted, dewatered, and ring-closed to obtain pure 4-chlorophthalic anhydride .

Industrial Production Methods

The chlorination reaction is conducted at 6-10°C for 6-8 hours . The crude product is then subjected to salting-out using sodium chloride, followed by acidity regulation with hydrochloric acid to achieve a pH of 2.0-2.5 . The final product is obtained through drying .

Analyse Chemischer Reaktionen

Types of Reactions

Monosodium 4-chlorophthalate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Chlorination: Chlorine gas is commonly used for the chlorination of phthalic anhydride to produce monosodium 4-chlorophthalate.

Acidity Regulation: Hydrochloric acid is used to adjust the pH during the production process.

Major Products Formed

4-Chlorophthalic Anhydride: A key intermediate product obtained during the synthesis of monosodium 4-chlorophthalate.

Vergleich Mit ähnlichen Verbindungen

Monosodium 4-chlorophthalate can be compared with other similar compounds, such as:

Monosodium Phthalate: Lacks the chlorine atom present in monosodium 4-chlorophthalate.

4-Chlorophthalic Anhydride: An intermediate product in the synthesis of monosodium 4-chlorophthalate.

Sodium 2-Carboxy-4-Chlorobenzoate: Another chlorinated phthalate derivative with similar properties.

Monosodium 4-chlorophthalate is unique due to its specific chlorination, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts.

Eigenschaften

| { "Design of the Synthesis Pathway": "Monosodium 4-chlorophthalate can be synthesized by reacting 4-chlorophthalic acid with sodium hydroxide in water.", "Starting Materials": [ "4-chlorophthalic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-chlorophthalic acid in water", "Add sodium hydroxide to the solution and stir", "Heat the mixture until all the solid has dissolved", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Add hydrochloric acid to the filtrate to adjust the pH to 2-3", "Collect the precipitate by filtration", "Wash the precipitate with water to remove any impurities", "Dry the product under vacuum to obtain Monosodium 4-chlorophthalate" ] } | |

CAS-Nummer |

56047-23-5 |

Molekularformel |

C8H5ClNaO4 |

Molekulargewicht |

223.56 g/mol |

IUPAC-Name |

sodium;2-carboxy-4-chlorobenzoate |

InChI |

InChI=1S/C8H5ClO4.Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,(H,10,11)(H,12,13); |

InChI-Schlüssel |

PZKLMLXRHBPLHE-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)O.[Na+] |

SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O.[Na] |

| 56047-23-5 | |

Piktogramme |

Irritant |

Synonyme |

2-benzenedicarboxylicacid,4-chloro-monosodiumsalt; 4-CHLOROPHTHALIC ACID MONOSODIUM SALT; 4-CHLOROPHTHALIC ACID SODIUM SALT; 4-CHLORO-2-CARBOXYBENZOIC ACID MONOSODIUM SALT; 4-CHLORO-1,2-DICARBOXYBENZENE MONOSODIUM SALT; MONOSODIUM 4-CHLOROPHTHALATE; SODIUM |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of monosodium 4-chlorophthalate in the synthesis of 4-chlorophthalic anhydride?

A1: The abstract describes monosodium 4-chlorophthalate as a crucial intermediate in the synthesis of 4-chlorophthalic anhydride []. The process involves several steps: 1. Direct chlorination: Monosodium phthalate reacts with chlorine in an aqueous solution, with the pH carefully controlled using a weak alkali solution. This results in the formation of monosodium 4-chlorophthalate.2. Further processing: This intermediate compound then undergoes desalination, dehydration, and ring closure to yield crude 4-chlorophthalic anhydride. 3. Purification: Finally, the crude product is purified through rectification to obtain pure 4-chlorophthalic anhydride.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2/'-Phenyl-4,5-dihydro-[2,5/']bioxazolyl](/img/structure/B35416.png)

![2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;dibromide](/img/structure/B35440.png)